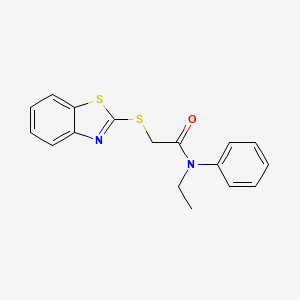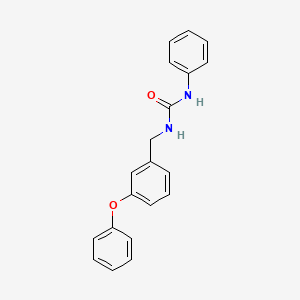
N-(3-phenoxybenzyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenoxybenzyl)-N'-phenylurea, commonly known as fenoxycarb, is a synthetic insect growth regulator that has been widely used in the agricultural industry as a pesticide. Fenoxycarb belongs to the chemical class of benzoylphenylureas and has been found to be effective against a wide range of insect pests, including whiteflies, aphids, and thrips.
作用機序
Fenoxycarb acts as an insect growth regulator by inhibiting the development of insect larvae. Specifically, fenoxycarb disrupts the molting process by inhibiting the production of chitin, a key component of the insect exoskeleton. This results in the death of the insect larvae and prevents them from reaching adulthood. Fenoxycarb has a selective mode of action, meaning that it targets specific insect species without harming beneficial insects or other non-target organisms.
Biochemical and Physiological Effects
Fenoxycarb has been shown to have minimal effects on non-target organisms and the environment. Studies have shown that fenoxycarb has low toxicity to mammals, birds, and fish, and does not accumulate in the environment. However, fenoxycarb has been found to have some negative effects on honeybees, which are important pollinators for many crops. Therefore, it is important to use fenoxycarb with caution and follow recommended application rates to minimize any potential negative impacts.
実験室実験の利点と制限
Fenoxycarb has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research. Fenoxycarb is also highly effective against a wide range of insect pests, making it a valuable tool for studying insect biology and ecology. However, fenoxycarb does have some limitations for use in laboratory experiments. Its selective mode of action means that it may not be effective against all insect species, and its effects on non-target organisms must be carefully considered.
将来の方向性
There are several future directions for research on fenoxycarb. One area of research is the development of new formulations of fenoxycarb that are more effective and have lower environmental impacts. Another area of research is the investigation of fenoxycarb's potential use in controlling insect-borne diseases such as malaria and dengue fever. Additionally, further research is needed to understand the effects of fenoxycarb on non-target organisms, particularly honeybees, and to develop strategies to minimize any negative impacts.
合成法
Fenoxycarb can be synthesized through a multi-step process that involves the reaction of phenoxybenzyl alcohol with phenylisocyanate in the presence of a catalyst to form the corresponding phenylurea. The resulting product is then treated with benzoyl chloride to form fenoxycarb. The synthesis method for fenoxycarb is well-established, and the compound can be produced on a large scale with high purity and yield.
科学的研究の応用
Fenoxycarb has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. In addition to its use as a pesticide, fenoxycarb has also been investigated for its potential use in controlling insect-borne diseases such as malaria and dengue fever. Fenoxycarb has been shown to be effective in reducing the population of mosquito vectors that transmit these diseases, making it a promising candidate for further research.
特性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)24-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPYEJPEQQEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

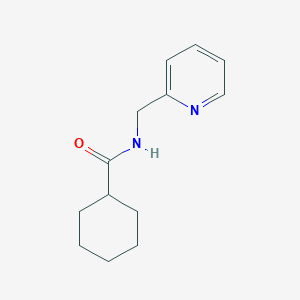

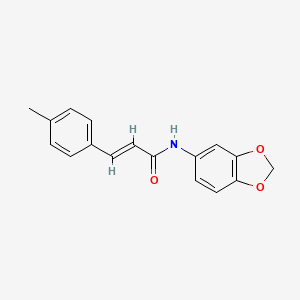
![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

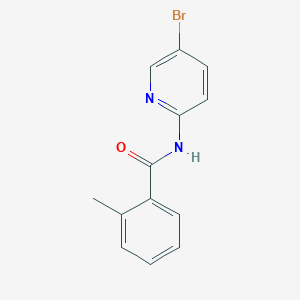
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)

![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
